molecular formula C15H14O2 B8543062 2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR

2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR

Cat. No.: B8543062
M. Wt: 226.27 g/mol
InChI Key: MSZCYCMKKZUHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a benzaldehyde derivative, characterized by the presence of a benzyloxy group at the 2-position and a methyl group at the 6-position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-6-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 2-Benzyloxy-6-methylbenzoic acid

    Reduction: 2-Benzyloxy-6-methylbenzyl alcohol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR depends on its specific application. In chemical reactions, the aldehyde group typically acts as an electrophile, participating in nucleophilic addition or substitution reactions. The benzyloxy group can influence the reactivity of the molecule by stabilizing intermediates or transition states through resonance effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and interactions. The presence of both a benzyloxy and a methyl group on the benzene ring provides distinct steric and electronic properties compared to other benzaldehyde derivatives.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-methyl-6-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H14O2/c1-12-6-5-9-15(14(12)10-16)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

MSZCYCMKKZUHRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen stream, a solution of (2-benzyloxy-6-methoxyphenyl)-methanol (3.46 g, 15.16 mmol) and N-methylmorpholine N-oxide (NMO, 2.66 g, 22.73 mmol) in dichloromethane (10 mL) was cooled in a water bath and tetra-n-propyl-ammonium perruthenate (TPAP, 152 mg, 0.43 mmol) was added thereto. The reaction mixture was stirred at the same temperature for 1.75 hours, and then subjected to Celite filtration and the solvent was distilled under reduce pressure. The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate: n-hexane (1:5)] to obtain the title compound (3.08 g, 90%).
Name
(2-benzyloxy-6-methoxyphenyl)-methanol
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step Two
Yield
90%

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